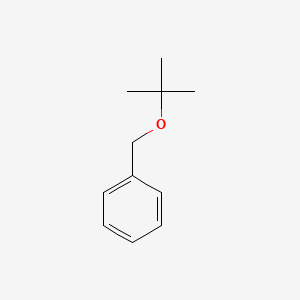

(tert-Butoxymethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2-methylpropan-2-yl)oxymethylbenzene |

InChI |

InChI=1S/C11H16O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

TZGIRWVSWPFWBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butoxymethyl Benzene and Its Derivatives

Classical Etherification Approaches

Classical methods for ether synthesis have been adapted for the production of (tert-Butoxymethyl)benzene. These traditional techniques often involve reactions under specific conditions that have been refined over time.

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis, a cornerstone of ether preparation, proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. jk-sci.comquimicaorganica.orgmasterorganicchemistry.com For the synthesis of (tert-Butoxymethyl)benzene, this would conceptually involve the reaction of a benzyl (B1604629) alkoxide with a tert-butyl halide or, conversely, a tert-butoxide with a benzyl halide.

However, the traditional Williamson synthesis faces challenges in this specific case. The use of tertiary alkyl halides, like tert-butyl bromide, is prone to E2 elimination reactions, especially in the presence of a strong base, which would lead to the formation of isobutylene (B52900) instead of the desired ether. jk-sci.comquimicaorganica.org Similarly, while benzyl halides are suitable substrates for SN2 reactions, the use of a sterically hindered nucleophile like potassium tert-butoxide can also favor elimination. quimicaorganica.org Despite these limitations, adaptations of the Williamson synthesis, often employing phase-transfer catalysis or specific reaction conditions, can be utilized. For instance, the reaction of an alcohol with a base and an alkyl halide can produce symmetrical or unsymmetrical ethers. jk-sci.com The choice of a strong base such as sodium hydride (NaH) or potassium hydride (KH) is common for dialkyl ethers, while milder bases like potassium carbonate (K₂CO₃) are often used for aryl ethers. jk-sci.com The use of dipolar aprotic solvents can help minimize dehydrohalogenation side products. jk-sci.com

Direct Coupling Reactions of Alcohols

Direct coupling of alcohols presents an atom-economical alternative to traditional methods that rely on alkyl halides. niscair.res.in This approach involves the condensation of two different alcohols, in this case, benzyl alcohol and tert-butanol (B103910), to form the corresponding ether with the elimination of water. These reactions are typically catalyzed by acids or metal complexes. niscair.res.inbeilstein-journals.org

Various catalysts have been explored for this transformation. For example, indium trichloride (B1173362) (InCl₃) has been shown to be an effective catalyst for the direct coupling of benzyl alcohols with various alcohols under solvent-free conditions at 80°C, yielding benzyl ethers in good yields. niscair.res.in Iron(III) chloride (FeCl₃·6H₂O) and iron(II) chloride (FeCl₂·4H₂O) have also been employed as low-cost and environmentally friendly catalysts for the symmetrical and non-symmetrical etherification of benzyl alcohols, respectively. nih.govacs.org The symmetrical etherification with FeCl₃·6H₂O is carried out in propylene (B89431) carbonate, a green and recyclable solvent. nih.govacs.org For non-symmetrical etherification, a pyridine (B92270) bis-thiazoline ligand is used in conjunction with FeCl₂·4H₂O. nih.gov Iron(III) triflate has also been identified as an efficient catalyst for the direct etherification of alcohols, with the addition of ammonium (B1175870) chloride suppressing side reactions. acs.org

Lead Carbonate-Catalyzed Etherification

A notable method for the synthesis of tert-butyl ethers, including those derived from benzyl alcohol, involves the use of basic lead carbonate as a catalyst. This approach facilitates the reaction of alcohols and phenols with tert-butyl bromide under solvent-free conditions, often with microwave irradiation to accelerate the reaction. niscpr.res.insci-hub.se

In a typical procedure, an alcohol or phenol (B47542) is mixed with tert-butyl bromide in the presence of lead carbonate. sci-hub.se The reaction can be carried out by conventional heating at 35–45°C for 1–2.25 hours or under microwave irradiation (160W) at 85°C. niscpr.res.insci-hub.se This method has been successfully applied to a range of substrates, including allyl and alkynyl alcohols, as well as substituted phenols. niscpr.res.insci-hub.se For instance, 3-hydroxy-benzyl alcohol reacts with tert-butyl bromide in the presence of lead carbonate at 40°C to produce 1-tert-butyl-3-(tert-butoxymethyl)benzene in 88% yield. sci-hub.se An advantage of this method is the ease of recovery and reuse of the lead carbonate catalyst. niscpr.res.in

Modern Catalytic Synthesis Routes

Contemporary synthetic chemistry has seen a shift towards the development of more efficient and selective catalytic systems. For the synthesis of (tert-Butoxymethyl)benzene, lanthanide triflates, particularly ytterbium triflate, have emerged as powerful catalysts.

Ytterbium Triflate (Yb(OTf)₃)-Catalyzed Etherification

Ytterbium triflate (Yb(OTf)₃) has been identified as a highly effective Lewis acid catalyst for the etherification of alcohols, including the formation of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgresearchgate.net This method offers a milder alternative to traditional acid-catalyzed procedures. acs.org The reaction proceeds via a decarboxylative etherification mechanism. acs.orgresearchgate.net

The efficiency of the Yb(OTf)₃-catalyzed tert-butylation of alcohols is highly dependent on the reaction conditions, including the catalyst loading, temperature, and solvent. acs.org Initial studies on the reaction of octan-1-ol with Boc₂O revealed that the choice of solvent and catalyst concentration is crucial. acs.org

Table 1: Optimization of Yb(OTf)₃-Catalyzed tert-Butylation of Octan-1-ol

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | Acetonitrile (B52724) | 60 | 1 | 16 |

| 2 | 5 | Acetonitrile | 80 | 1 | >92 (conversion) |

| 3 | 10 | Acetonitrile | 40 | 1 | 29 |

| 4 | 5 | Acetonitrile | 80 | 12 | Lower Yield |

Data sourced from a study on Yb(OTf)₃-catalyzed etherification. acs.org

Based on detailed studies, the optimal conditions for the catalytic tert-butyl ether protection of alcohols were found to be 5 mol% of Yb(OTf)₃ as the catalyst at 80°C in acetonitrile, using 2.3 equivalents of Boc₂O. acs.org Lowering the temperature or increasing the catalyst loading can lead to lower yields, potentially due to deprotection of the formed ether. acs.org

The substrate scope of this Yb(OTf)₃-catalyzed protocol is broad, encompassing a wide range of primary and secondary alcohols, as well as phenols. acs.org This methodology has demonstrated the potential for selective protection of primary alcohols over secondary alcohols in diols, although yields for this selective protection may be modest. acs.org

Role of Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent, primarily for the protection of amine groups. However, its reactivity can be directed towards the synthesis of tert-butyl ethers from alcohols in the presence of a suitable Lewis acid catalyst. researchgate.netgoogle.com The reaction of an alcohol with Boc₂O can lead to either tert-butyl ethers or Boc-protected alcohols, with the product distribution being heavily dependent on the nature of the catalyst. researchgate.netchemrxiv.org

The synthesis of (tert-Butoxymethyl)benzene from benzyl alcohol using Boc₂O has been demonstrated. For instance, using Yb(OTf)₃ as a catalyst, (tert-Butoxymethyl)benzene was obtained in a 78% yield. google.commdpi.comacs.orgnih.gov The reaction mechanism is thought to initiate with the formation of a chelate complex between Boc₂O and the Lewis acid catalyst. google.com The alcohol then performs a nucleophilic attack on this complex, leading to an intermediate that subsequently decomposes to form the tert-butyl ether, carbon dioxide, and tert-butanol. google.com

The choice of Lewis acid is critical. Catalysts with anions that have a highly delocalized negative charge, such as perchlorates and triflates, favor the formation of ethers. researchgate.netchemrxiv.org For example, Mg(ClO₄)₂ has been shown to be an effective catalyst for the tert-butylation of various alcohols, including benzylic ones, using Boc₂O. rsc.org The reaction conditions are generally mild, avoiding the harsh acidic conditions often associated with tert-butyl ether synthesis. rsc.org

Indium Trichloride (InCl₃)-Catalyzed Approaches

Indium trichloride (InCl₃) has emerged as a mild and efficient Lewis acid catalyst for various organic transformations, including the formation of benzyl ethers. acs.orggoogle.com It can effectively catalyze the direct coupling of benzyl alcohols with other alcohols under solvent-free conditions. acs.org For the synthesis of (tert-Butoxymethyl)benzene, this involves the reaction of benzyl alcohol with tert-butanol.

A study on the InCl₃-catalyzed benzylation of alcohols demonstrated that 4-methoxybenzyl alcohol reacts with tert-butanol in the presence of 1 mole% InCl₃ to yield the corresponding tert-butyl ether in 67% yield after 2 hours. acs.org This method is notable for its mildness, which allows for the presence of other functional groups in the substrates to remain intact. acs.org InCl₃ is believed to activate the benzyl alcohol, facilitating nucleophilic attack by the tert-butanol. The reaction often proceeds under neat conditions at elevated temperatures (e.g., 80°C). acs.org

| Benzyl Alcohol Derivative | Alcohol | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | tert-butanol | InCl₃ (1) | 2.0 | 67 | acs.org |

Palladium-Catalyzed Reactions

Palladium catalysis offers powerful tools for the formation of C-O bonds, including the synthesis of benzyl ethers. These reactions often involve the cross-coupling of a benzyl halide or a related derivative with an alcohol. For instance, palladium-catalyzed cross-coupling of benzylic halides with N,N-dimethylcarbamoyl(trimethyl)silane can afford tertiary amides, showcasing the reactivity of benzylic positions under these conditions. irbbarcelona.org

While direct palladium-catalyzed coupling of benzyl halides with tert-butanol to form (tert-Butoxymethyl)benzene is a plausible route, other palladium-catalyzed methods have been explored for similar ethers. irbbarcelona.org For example, palladium on carbon (Pd/C) has been used to catalyze the methoxylation of benzylic positions. nih.gov Another approach involves the palladium-catalyzed carbonylation of secondary benzylic ethers, demonstrating the ability of palladium to activate the C-O bond of ethers. beilstein-journals.org The synthesis of diarylmethylsilanes has also been achieved through the Pd/Nixantphos-catalyzed cross-coupling of benzylsilanes with aryl halides. uni-konstanz.de

Electrochemical and Radical-Mediated Synthetic Pathways

Alternative synthetic strategies that move away from traditional catalytic cycles involve electrochemical methods and radical-mediated reactions. These pathways offer unique reactivity and can provide access to the target compounds under different conditions.

Electrochemical Catalytic Oxidation for Related Compounds

Electrochemical methods provide a green and efficient alternative for organic synthesis, often avoiding the need for chemical oxidants. mdpi.combohrium.com The electrochemical oxidation of benzyl alcohol and its derivatives has been studied as a model system. rsc.org This process can yield valuable products like benzaldehyde (B42025) and benzoic acid, and the selectivity can be controlled by the electrode material and reaction conditions. rsc.org

While the direct electrochemical synthesis of (tert-Butoxymethyl)benzene is not extensively documented, the electrooxidation of benzylic ethers has been investigated. acs.org For example, the electrochemical methoxylation of 3-tert-butyltoluene (B89660) can produce both 3-tert-butylbenzaldehyde (B1365090) dimethyl acetal (B89532) and 3-tert-butyl benzyl methyl ether. google.com This indicates that electrochemical methods can be used to form ether linkages at the benzylic position. The process involves the generation of a benzylic cation via oxidation at the anode, which is then trapped by an alcohol nucleophile. researchgate.net

Radical-Mediated Ether Formation

Radical-mediated reactions offer another avenue for the formation of benzyl ethers. These reactions often involve the generation of a benzyl radical through hydrogen atom transfer (HAT) from a toluene (B28343) derivative. The electrophilic character of certain radicals, like thiyl radicals, favors the abstraction of hydrogen atoms from electron-rich C-H bonds, such as those at a benzylic position adjacent to an oxygen atom. acs.org

A direct benzylic C-H etherification has been developed that involves a synergistic deprotonation, halogenation, and substitution sequence, avoiding a discrete radical pathway. chemrxiv.org However, other methods explicitly generate benzylic radicals. For example, the relatively low bond dissociation energy of benzylic C-H bonds allows for the generation of benzyl radicals under oxidative conditions, which can then be functionalized. researchgate.net Copper catalysis can mediate the dehydroxylative coupling of 1-hydroxycarbohydrates with N-heterocycles via a glycosyl radical intermediate, suggesting the potential for similar radical C-O bond formations. nih.gov

Stereoselective Synthesis of (tert-Butoxymethyl)benzene Derivatives

Introducing stereochemistry into molecules is a critical aspect of modern organic synthesis, particularly for pharmaceutical applications. The stereoselective synthesis of derivatives of (tert-Butoxymethyl)benzene involves controlling the configuration at a chiral center, which could be the benzylic carbon or a substituent on the aromatic ring.

This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.com For example, chiral oxazolidinones are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.com In the context of ether synthesis, a chiral alcohol could be used as a starting material, or a chiral auxiliary could be employed to direct the stereoselective formation of the ether linkage.

| Compound Name |

|---|

| (tert-Butoxymethyl)benzene |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Indium Trichloride (InCl₃) |

| Palladium |

| Benzyl alcohol |

| tert-Butanol |

| Ytterbium(III) triflate (Yb(OTf)₃) |

| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) |

| 4-Methoxybenzyl alcohol |

| Palladium on carbon (Pd/C) |

| N,N-dimethylcarbamoyl(trimethyl)silane |

| Nixantphos |

| 3-tert-butyltoluene |

| 3-tert-butylbenzaldehyde dimethyl acetal |

| 3-tert-butyl benzyl methyl ether |

| (R)-α-methyl-S-benzylcysteine methyl ester |

Synthesis of Halogenated (tert-Butoxymethyl)benzene Derivatives

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the aromatic ring of (tert-Butoxymethyl)benzene is primarily achieved through two major synthetic routes: the Williamson ether synthesis starting from halogenated precursors, and the direct electrophilic halogenation of the (tert-butoxymethyl)benzene core. The choice of method often depends on the desired regioselectivity and the availability of starting materials.

The Williamson ether synthesis offers a regioselective approach, allowing for the precise placement of the halogen atom on the phenyl ring. This method typically involves the reaction of a sodium tert-butoxide with a corresponding halobenzyl halide (e.g., bromobenzyl bromide) or the reaction of a halobenzyl alcohol with a tert-butylating agent. masterorganicchemistry.comlibretexts.org This strategy is advantageous for producing specific isomers, such as para- or meta-substituted derivatives, by selecting the appropriately substituted starting material. For example, the synthesis of 1-bromo-4-(tert-butoxymethyl)benzene (B1278948) can be cleanly achieved by treating 4-bromobenzyl alcohol with a reagent that can supply a tert-butyl group to the alcohol's oxygen atom. Further possibilities for ether synthesis include acid-catalyzed condensation of benzyl alcohols or the reaction of benzyl halides with methanolates, principles which can be extended to tert-butyl systems. google.com

Alternatively, direct electrophilic aromatic substitution on (tert-butoxymethyl)benzene provides a route to these halogenated derivatives. The (tert-butoxymethyl) group (-CH₂-O-tBu) is an ortho, para-directing group due to the electron-donating nature of the ether oxygen. Consequently, reacting (tert-butoxymethyl)benzene with elemental halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), is expected to yield a mixture of ortho- and para-halogenated products. libretexts.orgchemguide.co.uk The general mechanism involves the activation of the halogen by the Lewis acid to form a more potent electrophile, which is then attacked by the electron-rich benzene (B151609) ring. libretexts.orgchemguide.co.uk Fine-tuning of reaction conditions and the use of specific catalytic systems, such as organocatalysts with sulfuryl chloride, can be employed to influence the regioselectivity of the chlorination. researchgate.net

The synthesis of fluorinated derivatives often requires specialized reagents. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used for the direct fluorination of aromatic compounds. beilstein-journals.org For iodination, methods involving the oxidative iodination of benzene using iodine in the presence of a catalyst can be adapted for this substrate. sci-hub.se

The following table summarizes the primary synthetic pathways to halogenated (tert-butoxymethyl)benzene derivatives.

Table 1: Synthetic Methodologies for Halogenated (tert-Butoxymethyl)benzene Derivatives

| Target Derivative | Starting Material(s) | Key Reagents & Conditions | Synthetic Method | Primary Product(s) |

|---|---|---|---|---|

| 1-Bromo-4-(tert-butoxymethyl)benzene | 4-Bromobenzyl alcohol | Sodium hydride (NaH), followed by tert-butyl bromide; or Di-tert-butyl dicarbonate (Boc₂O) / Mg(ClO₄)₂ | Williamson Ether Synthesis | para-isomer |

| 1-Chloro-4-(tert-butoxymethyl)benzene | (tert-Butoxymethyl)benzene | Cl₂ / AlCl₃ or FeCl₃; or Sulfuryl chloride (SO₂Cl₂) with organocatalyst | Electrophilic Aromatic Substitution | Mixture of ortho- and para-isomers |

| 1-Bromo-2-(tert-butoxymethyl)benzene and 1-Bromo-4-(tert-butoxymethyl)benzene | (tert-Butoxymethyl)benzene | Br₂ / FeBr₃ or N-Bromosuccinimide (NBS) with acid catalyst | Electrophilic Aromatic Substitution | Mixture of ortho- and para-isomers |

| 1-Fluoro-4-(tert-butoxymethyl)benzene | 4-Fluorobenzyl bromide | Sodium tert-butoxide (NaO-tBu) in THF or DMSO | Williamson Ether Synthesis | para-isomer |

| 1-Iodo-4-(tert-butoxymethyl)benzene | (tert-Butoxymethyl)benzene | Iodine (I₂), Oxidizing agent (e.g., HNO₃, HIO₃) | Electrophilic Aromatic Substitution | Mixture of ortho- and para-isomers |

Reactivity and Chemical Transformations of Tert Butoxymethyl Benzene

Oxidation Reactions

Oxidation reactions involving (tert-Butoxymethyl)benzene are crucial for the synthesis of various valuable compounds.

Oxygenation with Nitric Oxide and N-Hydroxyphthalimide (NHPI)

A notable method for the partial oxygenation of benzylic ethers like (tert-Butoxymethyl)benzene involves the use of nitric oxide (NO) in the presence of N-Hydroxyphthalimide (NHPI) as a catalyst. acs.orgnih.gov This reaction is typically carried out in an NO atmosphere at elevated temperatures, for instance, 60°C in acetonitrile (B52724). acs.org The process is believed to proceed through the formation of a carbocation intermediate. acs.orgnih.gov Specifically, NHPI is thought to generate phthalimide-N-oxyl (PINO) when exposed to nitric oxide, which then facilitates the reaction. acs.org This methodology has been successfully applied to convert various benzylic ethers into their corresponding partially oxidized products, which are often challenging to synthesize via conventional methods. nih.govacs.org For example, 1,3-di-tert-butoxymethyl benzene (B151609) has been converted to 1,3-benzenedicarbaldehyde in good yield using this approach. acs.orgnih.gov

Partial Oxidation Reactions

The partial oxidation of (tert-Butoxymethyl)benzene and related compounds is a key transformation for producing valuable chemicals. nih.govacs.org The NHPI-catalyzed oxygenation with nitric oxide represents a significant strategy for achieving partial oxidation, yielding aldehydes and other oxygenated products. acs.orgnih.gov Another approach to the partial oxidation of related aromatic compounds involves the use of N-hydroxyphthalimide as a radical chain carrier in processes similar to the AMOCO process. helsinki.fi Furthermore, the oxidation of tert-butylbenzene (B1681246) in different solvents has been studied, highlighting the influence of the reaction medium on the product distribution. researchgate.netresearchgate.net For instance, reactions in tert-butyl alcohol can lead to partial oxidation products. researchgate.net

Carbon–Oxygen Bond Activation

The selective cleavage and functionalization of the carbon-oxygen bond in ethers is a significant area of research in synthetic chemistry.

Visible-Light Photoredox-Catalyzed Carboxylation of Benzylic C(sp3)–O Bonds

A modern and efficient method for the functionalization of benzylic ethers involves visible-light photoredox-catalyzed carboxylation. nih.govmatilda.science This technique allows for the cleavage of the benzylic C(sp3)–O bond in ethers and the subsequent incorporation of carbon dioxide (CO2) to form valuable aryl acetic acids. nih.govmatilda.science The reaction is known for its operational simplicity and compatibility with a wide range of functional groups. nih.govmatilda.science Mechanistic studies suggest that the process is initiated by a single electron transfer (SET) reduction of the ether, which generates a highly reactive radical anion intermediate. nih.govmatilda.science This intermediate then undergoes C–O bond cleavage and another SET reduction to form a carbanion that reacts with CO2. nih.gov This strategy has been successfully applied to a variety of primary, secondary, and tertiary benzyl (B1604629) ethers. nih.govmatilda.science

Deprotection Strategies for (tert-Butoxymethyl)benzene and Related Ethers

The tert-butoxymethyl group is utilized as a protecting group in organic synthesis, and its selective removal is a critical step in many synthetic routes.

The tert-butoxymethyl (Bum) group, for example, is employed to protect the imidazole (B134444) ring of histidine in peptide synthesis. ug.edu.pl It is known to be removable by treatment with trifluoroacetic acid (TFA) and is resistant to hydrogenolysis. ug.edu.pl To prevent formylation during its removal, scavengers can be used. ug.edu.pl The tert-butyl group in tert-butyl esters and ethers can be deprotected using various reagents. Aqueous phosphoric acid is a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org Another method involves the use of the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane for a mild deprotection of tert-butyl groups. organic-chemistry.org Ytterbium triflate has also been shown to be an effective catalyst for the deprotection of tert-butyl ethers. nih.gov

Derivatization Strategies for (tert-Butoxymethyl)benzene in Research

(tert-Butoxymethyl)benzene and its derivatives serve as precursors in various derivatization strategies to access more complex molecules.

In the synthesis of natural products, derivatives of (tert-butoxymethyl)benzene can be key intermediates. For instance, a derivative was used in the synthesis of a complex molecule related to anabaenopeptins. uzh.ch The derivatization of aromatic compounds is a fundamental process in organic chemistry. For example, the carboxyl group on an aromatic ring can be obtained by oxidizing the corresponding alkyl group of a benzene derivative. acs.org This allows for subsequent reactions like decarboxylative halogenation to produce aryl halides that may be difficult to obtain through direct halogenation. acs.org The development of new derivatization strategies is an active area of research, aiming to provide access to novel molecules with potential applications in various fields. researchgate.net

Selective Derivatization of Diols

(tert-Butoxymethyl)benzene, as a benzyl-type protecting group, can be employed for the selective derivatization of diols. This is a crucial transformation in organic synthesis, particularly in carbohydrate chemistry, where the differential protection of multiple hydroxyl groups is necessary. The regioselective protection of one hydroxyl group in the presence of others can be achieved by leveraging subtle differences in their steric and electronic environments.

One effective method for the regioselective monoalkylation of diols involves the use of diarylborinic acid catalysis. ualberta.caorganic-chemistry.orgnih.gov This method has been shown to be efficient for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.orgnih.gov The catalyst activates the diol by forming a tetracoordinate borinate complex, which then reacts with the electrophile. organic-chemistry.orgnih.gov In the context of using (tert-butoxymethyl)benzene as the alkylating agent (in the form of its corresponding bromide), this catalytic approach can direct the alkylation to a specific hydroxyl group. For instance, in carbohydrate derivatives containing a cis-1,2-diol moiety, the equatorial hydroxyl group is often selectively functionalized. organic-chemistry.org

The choice of base is also critical for achieving selectivity. While strong bases like sodium hydride (NaH) are commonly used for deprotonating alcohols in Williamson ether synthesis, milder bases such as silver(I) oxide (Ag₂O) are preferred for the selective monoprotection of diols. organic-chemistry.org The use of Ag₂O can lead to high yields of the monobenzylated product with minimal formation of the dialkylated byproduct. organic-chemistry.org

Research in this area has provided detailed findings on the conditions and outcomes of such selective derivatizations.

Interactive Data Table: Diarylborinic Acid-Catalyzed Regioselective Monobenzylation of Diols

| Diol Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 3-O-Benzyl ether | 85 | scholaris.ca |

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 3-O-Benzyl ether | 92 | scholaris.ca |

| 1,2-Octanediol | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 1-O-Benzyl ether | 75 | scholaris.ca |

| (R)-1,2-Pentanediol | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 1-O-Benzyl ether | 88 | scholaris.ca |

Modification for Enhanced Reactivity and Selectivity

The reactivity and selectivity of benzyl-type protecting groups like (tert-butoxymethyl)benzene can be enhanced through structural modifications of the benzene ring. Introducing electron-donating or electron-withdrawing substituents can alter the electronic properties of the benzyl group, which in turn affects its stability and the conditions required for its cleavage. organic-chemistry.org

A prominent example of such modification is the p-methoxybenzyl (PMB) ether. organic-chemistry.orgacs.org The presence of the electron-donating methoxy (B1213986) group at the para position makes the PMB group more labile to oxidative cleavage compared to the unsubstituted benzyl group. acs.org This allows for selective deprotection under milder conditions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), even in the presence of other protecting groups that are sensitive to standard hydrogenolysis conditions. organic-chemistry.orgacs.org This enhanced reactivity provides a valuable tool for orthogonal protecting group strategies in complex syntheses. fiveable.me

Conversely, introducing electron-withdrawing groups can increase the stability of the benzyl ether, requiring harsher conditions for its removal. This can be advantageous when a more robust protecting group is needed. The steric bulk of the protecting group can also be modified to influence regioselectivity in the protection of polyols. fiveable.me Larger, more sterically demanding protecting groups can be used to selectively protect less hindered primary alcohols over more hindered secondary or tertiary alcohols.

These principles of modification can be applied to (tert-butoxymethyl)benzene to create a suite of protecting groups with a range of reactivities and selectivities, tailored to the specific needs of a synthetic route.

Interactive Data Table: Comparison of Benzyl-type Protecting Groups

| Protecting Group | Structure | Key Feature | Deprotection Conditions | Reference |

| Benzyl (Bn) | -CH₂-C₆H₅ | Robust, general-purpose | H₂, Pd/C (Hydrogenolysis) | organic-chemistry.org |

| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | Increased lability to oxidation | DDQ, CAN (Oxidative cleavage) | organic-chemistry.orgacs.org |

| tert-Butyldiphenylsilyl (TBDPS) | -Si(t-Bu)(Ph)₂ | High steric bulk | Fluoride source (e.g., TBAF) | fiveable.me |

Mechanistic Investigations of Reactions Involving Tert Butoxymethyl Benzene

Proposed Reaction Mechanisms for Ether Formation

The formation of ethers from precursors like (tert-Butoxymethyl)benzene, or the synthesis of the compound itself, often proceeds through mechanisms facilitated by acid catalysis. These reactions typically involve the generation of a reactive intermediate that is subsequently trapped by a nucleophile.

Lewis acids play a pivotal role in promoting etherification reactions by activating the substrate. In the context of forming tert-butyl ethers or utilizing benzyl (B1604629) ethers in transetherification, Lewis acids coordinate to the ether oxygen. This coordination enhances the polarization of the carbon-oxygen bond, facilitating its cleavage to generate a carbocation intermediate. nih.govacs.org For instance, the etherification of benzyl alcohols can be catalyzed by iron(III) chloride (FeCl₃), which acts as a Lewis acid to promote the dehydration and subsequent ether formation through an ionic mechanism. nih.govacs.org

Similarly, catalysts like erbium triflate (Er(OTf)₃) and boron trifluoride etherate (B(C₆F₅)₃) have been shown to be effective in promoting etherification. mdpi.comorganic-chemistry.org The general mechanism involves the Lewis acid (LA) activating an alcohol or another ether, leading to the formation of a stabilized carbocation, such as a benzyl or tert-butyl cation. This electrophilic species is then attacked by a nucleophilic alcohol to form the new ether linkage. mdpi.comrsc.orgrsc.org Control experiments in related systems support an Sₙ1 pathway, ruling out a concerted Sₙ2 mechanism, especially for sterically hindered substrates like those forming tertiary ethers. mdpi.com

Table 1: Examples of Lewis Acids in Etherification Reactions

| Catalyst | Substrate Type | Proposed Intermediate | Reference |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Benzyl Alcohols | Benzyl Carbocation | nih.govacs.org |

| Boron Trifluoride (B(C₆F₅)₃) | Benzyl Alcohols | Benzyl Carbocation | mdpi.com |

| Ytterbium Triflate (Yb(OTf)₃) | Alcohols + Di-tert-butyl Dicarbonate (B1257347) | Mixed Anhydride (B1165640) | researchgate.net |

The energetic landscape of a reaction is defined by its transition states, which represent the highest energy points along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and characterizing these transient structures. github.ioresearchgate.netpsu.eduscm.com In a proposed mechanism for tert-butyl ether formation catalyzed by ytterbium triflate, a synchronous "six-membered transition state" is invoked, where the metal ion complexes with a mixed anhydride intermediate, leading to its decomposition into the final ether product. researchgate.net

For Sₙ1-type etherifications, the rate-determining step is the formation of the carbocation intermediate. The transition state for this step involves the stretching and eventual breaking of the C-O bond. DFT calculations can model this process, providing the activation energy barrier. youtube.com Subsequent steps, such as the nucleophilic attack on the carbocation, have their own transition states, which are typically lower in energy. utexas.edu Verifying a calculated transition structure involves frequency calculations, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. github.io

Carbocationic Pathways

Given the structure of (tert-Butoxymethyl)benzene, which combines a benzyl and a tert-butyl group linked by an ether oxygen, carbocationic pathways are central to many of its reactions. Both benzyl and tert-butyl carbocations are relatively stable and can be readily formed under acidic conditions.

The formation of carbocation intermediates from (tert-Butoxymethyl)benzene can occur via cleavage of either the benzyl-oxygen bond or the tert-butyl-oxygen bond, typically promoted by a Brønsted or Lewis acid. Cleavage of the former would yield a tert-butyl cation and benzaldehyde (B42025) (after oxidation), while cleavage of the latter would produce a benzyl cation and tert-butanol (B103910). The tert-butyl cation is a stable tertiary carbocation, while the benzyl cation is stabilized by resonance, delocalizing the positive charge over the aromatic ring. msu.edu

These carbocations are potent electrophiles. For example, the tert-butyl carbocation, often generated from tert-butyl alcohol or tert-butyl chloride in the presence of an acid catalyst, readily reacts with benzene (B151609) in a classic Friedel-Crafts alkylation. utexas.eduaskfilo.comvaia.comstudy.com The mechanism involves the attack of the benzene π-electron system on the carbocation to form a resonance-stabilized arenium ion (also known as a sigma complex). utexas.edumsu.eduaskfilo.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. msu.edustudy.com Due to the high stability of the arenium ion intermediate, rearrangements are not typically observed in this step, unlike in other carbocation reactions. msu.edu

General Reactivity Modes of Carbocation Intermediates:

Bonding to a Nucleophile: The carbocation can be trapped by a nucleophile (like an alcohol or water) to form a substitution or addition product. msu.edu

Proton Transfer: The carbocation can transfer a proton to a base, leading to the formation of an alkene. msu.edu

Reaction with an Aromatic Ring: The carbocation can act as an electrophile in an electrophilic aromatic substitution reaction. askfilo.comstudy.com

Rearrangement: Less stable carbocations can rearrange to more stable ones, although this is less common for already stable tertiary or benzylic cations. msu.eduuregina.ca

The interaction between a carbocation and the π-system of a benzene ring is a critical aspect of electrophilic aromatic substitution and has been extensively studied using computational methods. acs.orgmit.edunih.gov These studies reveal that the interaction begins with the formation of a non-covalent π-complex, where the cation is attracted to the electron-rich face of the aromatic ring. researchgate.net The interaction is primarily electrostatic in nature. mit.edunih.gov

Computational analyses at various levels of theory (including DFT and Møller-Plesset perturbation theory) have been used to investigate the structures and binding energies of these complexes. acs.orgepa.gov For the interaction of a methyl cation with benzene, it was found that at intermolecular distances less than 3.5 Å, binding over the periphery of the ring (η² or η¹ complexes) is energetically more favorable than binding directly over the ring's center (η⁶ complex). acs.org

The π-complex is an intermediate on the path to the more stable, covalently bonded σ-complex (the arenium ion), which is the key intermediate in the substitution reaction. researchgate.net For the tert-butyl cation and benzene, quantum chemical calculations show that the oriented π-complex can readily evolve to the σ-complex. researchgate.net The relative stability of these complexes provides insight into why some reactions lead to substitution while others might be stabilized at the π-complex stage. nih.gov

Table 2: Calculated Binding Energies of Cations to Benzene (Gas Phase)

| Cation | Binding Enthalpy (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| Li⁺ | 38 | Cation-π | mit.edu |

| Na⁺ | 28 | Cation-π | mit.edu |

| K⁺ | 19 | Cation-π | mit.edunih.gov |

| NH₄⁺ | 19 | Cation-π | mit.edu |

Radical Mechanisms in (tert-Butoxymethyl)benzene Transformations

While ionic pathways are common, reactions involving (tert-Butoxymethyl)benzene can also proceed through radical mechanisms, particularly under oxidative conditions or in the presence of radical initiators. The benzylic C-H bond is particularly susceptible to hydrogen atom abstraction due to the resonance stabilization of the resulting benzyl radical.

Research on the oxidation of benzyl ethers has shown that these compounds can undergo transformations initiated by hydrogen atom abstraction from the benzylic position. siu.edu For example, a visible-light-promoted reaction using a photo-oxidant can cleave benzyl ethers, a process that is believed to involve radical intermediates. acs.org Similarly, hypervalent iodine reagents can oxidize benzyl ethers to benzoate (B1203000) esters, with a proposed mechanism involving an initial hydrogen atom abstraction from the benzylic site to form a radical. siu.edu

Studies on the reaction of α-alkoxybenzyl radicals, generated by dehydrogenation of benzyl ethers with t-butoxy radicals, show a range of subsequent reactions, including fragmentation and disproportionation. rsc.org In the context of (tert-Butoxymethyl)benzene, a radical pathway could be initiated by the abstraction of the benzylic hydrogen to form a resonance-stabilized α-(tert-butoxy)benzyl radical. This intermediate could then undergo various subsequent reactions, such as coupling with another radical or further oxidation. nih.gov The study of such pathways is crucial for understanding the degradation or functionalization of (tert-Butoxymethyl)benzene under specific conditions, such as in atmospheric chemistry or photoredox catalysis. nih.govorganic-chemistry.org

Electron Transfer Processes

Single Electron Transfer (SET) is a plausible mechanism for the initiation of reactions involving (tert-butoxymethyl)benzene, particularly in oxidation reactions. In analogous benzyl ethers, oxidation can be initiated by a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer from the resulting radical. This process generates a benzylic cation, which is then susceptible to nucleophilic attack.

Visible-light photoredox catalysis is a modern synthetic method that often proceeds via SET mechanisms. For benzyl ethers in general, a photocatalyst with a sufficiently strong oxidizing potential in its excited state can facilitate oxidative cleavage. While specific studies on (tert-butoxymethyl)benzene are not prevalent, the general mechanism involves the photocatalyst abstracting an electron from the ether. The resulting radical cation can then undergo further reactions. For example, in the photocatalytic oxidation of various organic compounds, including substrates similar to benzyl ethers, the generation of radical intermediates via SET is a key step.

Influence of Radical Scavengers

The involvement of radical intermediates in reactions of (tert-butoxymethyl)benzene can be investigated by studying the effect of radical scavengers. These are compounds that can react with and "trap" radical intermediates, thereby inhibiting or altering the course of the reaction. Common radical scavengers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT).

In studies of similar reactions, the introduction of a radical scavenger leads to a significant decrease in the reaction rate or a change in the product distribution, which is strong evidence for a radical-based mechanism. For instance, in the benzylation of arenes with benzyl halides, which may proceed through a radical pathway under certain conditions, the addition of radical scavengers can quench the reaction. The inhibition of autoxidation of various organic substrates by phenolic compounds like BHT proceeds via the scavenger donating a hydrogen atom to a peroxy radical, thus terminating the radical chain reaction. researchgate.net

Radical clock experiments offer a quantitative method to probe the intermediacy of radicals. illinois.eduwikipedia.orgresearchgate.net A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. If this molecule is incorporated into the reacting system, the ratio of the rearranged to the unrearranged product can be used to determine the rate of the competing reaction of the radical intermediate. While specific radical clock experiments involving (tert-butoxymethyl)benzene are not widely reported, this technique is a powerful tool for elucidating radical reaction mechanisms. researchgate.netyoutube.com

Kinetic and Thermodynamic Studies

The rates and energetic profiles of reactions involving (tert-butoxymethyl)benzene are crucial for understanding and predicting its chemical behavior. These are determined by kinetic and thermodynamic parameters such as reaction rates and activation energies.

Reaction Rate Determination

The determination of reaction rates for processes involving (tert-butoxymethyl)benzene would likely focus on reactions at the benzylic position, such as hydrogen atom abstraction. The rate of such a reaction is dependent on the concentration of the reactants and the rate constant, k.

For analogous compounds, rate constants for hydrogen abstraction by various radicals have been determined. For example, the absolute rate constants for the abstraction of a hydroxylic hydrogen atom from phenols by primary alkyl radicals have been measured using the radical clock technique. While not directly measuring the rate for (tert-butoxymethyl)benzene, these studies provide a framework for how such rates can be determined. The rate constant for the vapor-phase reaction of the related compound, t-butylbenzene, with hydroxyl radicals has been estimated, providing an indication of its atmospheric reactivity.

The following table presents hypothetical data for the determination of a pseudo-first-order rate constant for a reaction of (tert-butoxymethyl)benzene, illustrating the type of data that would be collected.

| Time (s) | Concentration of (tert-Butoxymethyl)benzene (M) | ln[Concentration] |

| 0 | 0.100 | -2.303 |

| 60 | 0.085 | -2.465 |

| 120 | 0.072 | -2.631 |

| 180 | 0.061 | -2.797 |

| 240 | 0.052 | -2.957 |

| 300 | 0.044 | -3.124 |

This is a hypothetical data table for illustrative purposes.

From a plot of ln[Concentration] versus time, the pseudo-first-order rate constant could be determined from the slope of the line.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding the temperature dependence of the reaction rate. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A e-Ea/RT

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

A common method for determining activation energy is to plot the natural logarithm of the rate constant (ln k) against the reciprocal of the temperature (1/T). The slope of the resulting line is equal to -Ea/R.

For analogous compounds, activation energies have been reported for various reactions. For instance, in the synthesis of 1-butoxy-4-tert-butylbenzene, the activation energy was calculated from an Arrhenius plot. researchgate.net Computational studies using density functional theory have been employed to calculate the benzylic C-H bond dissociation energy (BDE) of substituted toluenes, which is related to the activation energy for hydrogen abstraction. nih.gov Both electron-donating and electron-withdrawing groups were found to reduce the BDE of the benzylic C-H bond. nih.gov

The following table provides an example of data that could be used to calculate the activation energy for a reaction of (tert-butoxymethyl)benzene.

| Temperature (K) | Rate Constant, k (s-1) | 1/T (K-1) | ln(k) |

| 300 | 0.0025 | 0.00333 | -6.00 |

| 310 | 0.0052 | 0.00323 | -5.26 |

| 320 | 0.0105 | 0.00313 | -4.56 |

| 330 | 0.0208 | 0.00303 | -3.87 |

| 340 | 0.0405 | 0.00294 | -3.21 |

This is a hypothetical data table for illustrative purposes.

By plotting ln(k) versus 1/T, the activation energy for the reaction could be determined from the slope of the resulting line. Thermodynamic data for the related compound tert-butylbenzene (B1681246) is available and can serve as a useful comparison for theoretical calculations involving (tert-butoxymethyl)benzene. nist.govresearchgate.netchemeo.com

Role of Tert Butoxymethyl Benzene As a Synthetic Intermediate and Protecting Group

Utilization in Complex Molecule Synthesis

The structural framework of (tert-Butoxymethyl)benzene makes it a versatile building block for the elaboration of more complex molecular architectures. Its utility as a precursor and intermediate is evident in various synthetic endeavors.

Precursor for Biologically Active Compounds and Pharmaceuticals

While direct examples of (tert-Butoxymethyl)benzene as a direct precursor in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of various biologically active compounds. The tert-butyl group is a common feature in medicinal chemistry, often incorporated to enhance properties such as metabolic stability or receptor binding. The benzyl (B1604629) moiety is also a frequent component of pharmacologically active molecules. The synthesis of derivatives like tert-butyl (substituted benzamido)phenylcarbamates, which have shown anti-inflammatory activity, highlights the importance of the tert-butyl and benzyl functionalities in drug design.

Intermediate in the Synthesis of Benzenedicarbaldehyde Derivatives

(tert-Butoxymethyl)benzene can serve as a valuable intermediate in the synthesis of substituted benzenedicarbaldehyde derivatives. These derivatives are important building blocks in the creation of more complex molecules, including various ligands and materials. The synthesis can be envisioned through a directed ortho-metalation strategy, where the ether oxygen of the tert-butoxymethyl group directs lithiation to the adjacent ortho position on the benzene (B151609) ring. Subsequent reaction with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would introduce a formyl group. A second formylation, potentially after manipulation of the first, could then lead to the desired benzenedicarbaldehyde derivative. Tandem reaction schemes are often employed for the synthesis of such benzaldehyde (B42025) derivatives to improve efficiency.

Role in the Synthesis of Hindered Dicumyl Ether Derivatives

The synthesis of sterically hindered ethers, such as certain dicumyl ether derivatives, can be challenging. While direct literature detailing the use of (tert-Butoxymethyl)benzene in the synthesis of hindered dicumyl ether derivatives is scarce, its structural components suggest a potential synthetic route. The tert-butyl group contributes significant steric bulk, a key feature of hindered molecules. A plausible synthetic strategy could involve the conversion of (tert-Butoxymethyl)benzene to a corresponding phenol (B47542) derivative, followed by a coupling reaction with a cumyl halide or alcohol under conditions suitable for forming sterically congested ethers.

Application as a Protecting Group for Alcohols

The tert-butoxymethyl group, derived from (tert-Butoxymethyl)benzene, can be employed as a protecting group for alcohols. This application leverages the stability of the resulting ether linkage under a variety of reaction conditions, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the hydroxyl group.

Chemoselectivity Considerations in Protection

The use of the tert-butoxymethyl group for the protection of alcohols offers a degree of chemoselectivity. Due to the steric hindrance of the tert-butyl group, the protection of primary alcohols is generally favored over secondary and tertiary alcohols. This selectivity allows for the preferential protection of less sterically encumbered hydroxyl groups in polyol-containing molecules. The choice of reaction conditions, such as the base and solvent, can further influence the selectivity of the protection reaction. For instance, using a bulky base can enhance the preference for reaction at the less hindered primary alcohol.

The following table summarizes the general reactivity of different alcohol types towards protection with a tert-butoxymethyl group:

| Alcohol Type | Reactivity | Steric Hindrance |

| Primary (1°) | High | Low |

| Secondary (2°) | Moderate | Medium |

| Tertiary (3°) | Low | High |

Stability and Deprotection Conditions

The tert-butoxymethyl ether protecting group exhibits considerable stability across a range of chemical conditions, making it a reliable choice for multi-step syntheses. organic-chemistry.org It is generally stable to basic conditions, nucleophilic reagents, and many oxidizing and reducing agents. organic-chemistry.org

However, the ether linkage is susceptible to cleavage under acidic conditions. organic-chemistry.org The deprotection mechanism typically proceeds via an SN1-type reaction, facilitated by the formation of the stable tert-butyl cation. A variety of acidic reagents can be employed for the removal of the tert-butoxymethyl group, with the choice of reagent and conditions often dictated by the sensitivity of other functional groups present in the molecule.

Common deprotection conditions are outlined in the table below:

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Effective but can be harsh on acid-sensitive substrates. |

| Aqueous Phosphoric Acid | A milder and more environmentally friendly alternative to TFA. organic-chemistry.org | |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile (B52724) | A mild and chemoselective method. |

The robust nature of the tert-butoxymethyl protecting group, combined with the ability to remove it under specific acidic conditions, makes it a valuable tool in the strategic planning and execution of complex organic syntheses.

Nπ-tert-Butoxymethyl (Bum) Group in Amino Acid Protection

The Nπ-tert-Butoxymethyl (Bum) group, derived from (tert-Butoxymethyl)benzene, serves as a specialized protecting group in peptide synthesis, particularly for the side chain of histidine. researchgate.netug.edu.pl The imidazole (B134444) ring of histidine presents a challenge during peptide synthesis, as it can be prone to side reactions and racemization. creative-peptides.com The Bum group is employed to protect the π-nitrogen atom of this imidazole ring, mitigating these undesirable outcomes. researchgate.netug.edu.pl

The primary application of the Bum group is within the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) solid-phase peptide synthesis (SPPS) strategy. researchgate.netug.edu.plwikipedia.org One of the significant advantages of using the Bum group for histidine protection is its effectiveness in preventing racemization of the histidine residue during the coupling process. researchgate.netug.edu.pl

The stability profile of the Bum group makes it compatible with the Fmoc/tBu strategy. It is resistant to the basic conditions used for Fmoc group removal (such as piperidine) and is also stable against hydrogenolysis. researchgate.netug.edu.pl The removal of the Bum group is typically achieved under acidic conditions, specifically with trifluoroacetic acid (TFA), which is the same reagent used for the final cleavage of the peptide from the resin and the deprotection of other tert-butyl-based side-chain protecting groups. researchgate.netug.edu.pl

However, a notable drawback associated with the Bum protecting group is the difficulty encountered in the synthesis of the required Fmoc-His(π-Bum)-OH building block. researchgate.netug.edu.pl This synthetic challenge has limited its broader adoption in routine peptide synthesis. researchgate.netug.edu.pl Furthermore, similar to the benzyloxymethyl (Bom) protecting group, the cleavage of the Bum group can release formaldehyde. researchgate.netug.edu.pl This can lead to unwanted side reactions, such as formylation of the N-terminus or other nucleophilic side chains. To counteract this, the use of appropriate scavengers during the final cleavage step is necessary. researchgate.netug.edu.pl

The properties of the Nπ-tert-Butoxymethyl (Bum) protecting group are summarized in the table below.

| Property | Description | Citations |

| Protected Group | π-Nitrogen of the Histidine imidazole ring | researchgate.netug.edu.pl |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | researchgate.netug.edu.plwikipedia.org |

| Removal Conditions | Trifluoroacetic acid (TFA) | researchgate.netug.edu.pl |

| Stability | Resistant to hydrogenolysis; Stable to bases (e.g., piperidine) | researchgate.netug.edu.pl |

| Key Advantage | Prevents racemization of Histidine during coupling | researchgate.netug.edu.pl |

| Key Disadvantage | Difficult synthesis of the Fmoc-His(π-Bum)-OH derivative | researchgate.netug.edu.pl |

| Side Reactions | Cleavage can release formaldehyde, requiring scavengers to prevent formylation | researchgate.netug.edu.pl |

Advanced Analytical and Spectroscopic Characterization Techniques in Tert Butoxymethyl Benzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (tert-Butoxymethyl)benzene, offering detailed information about its molecular structure and dynamic properties.

1H NMR and 13C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the structural integrity of (tert-Butoxymethyl)benzene. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet. Due to the shielding effect of the adjacent oxygen atom, this peak is typically observed in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group also produce a singlet, as there are no adjacent protons to cause splitting. The position of this signal is shifted downfield due to the influence of both the aromatic ring and the ether oxygen. The five protons of the phenyl group exhibit complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the tert-butyl group's methyls are equivalent and show a single resonance. The quaternary carbon of the tert-butyl group appears as a distinct signal. The methylene carbon of the benzyl group is also readily identified. The aromatic carbons show a series of signals in the downfield region, with the carbon attached to the methylene group (ipso-carbon) having a chemical shift that is distinct from the ortho, meta, and para carbons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.30 | Singlet | 9H |

| Benzylic (-CH₂-) | ~4.45 | Singlet | 2H |

| Aromatic (C₆H₅) | ~7.25-7.40 | Multiplet | 5H |

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (-C(CH₃)₃) | ~28 |

| tert-Butyl (-C(CH₃)₃) | ~73 |

| Benzylic (-CH₂-) | ~65 |

| Aromatic (ipso-C) | ~139 |

| Aromatic (ortho-C) | ~128 |

| Aromatic (meta-C) | ~127 |

| Aromatic (para-C) | ~127 |

Dynamic NMR for Conformational and Interconversion Studies

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics and rotational barriers within the (tert-Butoxymethyl)benzene molecule. While the molecule does not possess stereoisomers that can be resolved at room temperature, hindered rotation around the C-O bonds and the bond connecting the methylene group to the phenyl ring could potentially be observed at low temperatures.

For instance, variable temperature NMR studies could reveal information about the rotational barrier around the benzyl C-O bond. At sufficiently low temperatures, the rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the ortho and meta protons of the phenyl ring. The coalescence temperature of these signals could then be used to calculate the free energy of activation for this rotational process. Similarly, hindered rotation of the tert-butyl group could also be investigated, although the energy barrier for this process is expected to be low. Such studies on related benzyl ethers have provided insights into the dynamic processes of ring reorientation. nih.govuchile.cl

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of (tert-Butoxymethyl)benzene, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For (tert-Butoxymethyl)benzene, with a molecular formula of C₁₁H₁₆O, the expected exact mass can be calculated.

| Molecular Formula | Calculated Exact Mass |

|---|---|

| C₁₁H₁₆O | 164.120115 |

Experimental determination of the molecular ion's m/z value with high accuracy, matching this calculated value, serves as definitive confirmation of the compound's elemental composition.

Fragmentation Pathway Analysis

In electron ionization mass spectrometry (EI-MS), (tert-Butoxymethyl)benzene undergoes characteristic fragmentation, providing valuable structural clues. The fragmentation of ethers is often dominated by cleavage of the carbon-carbon bond alpha to the oxygen atom.

A primary fragmentation pathway for (tert-Butoxymethyl)benzene involves the loss of a tert-butyl radical to form the stable benzyloxonium ion (m/z 91). This ion can then rearrange to the highly stable tropylium (B1234903) ion, which is a common feature in the mass spectra of benzyl-containing compounds. Another significant fragmentation is the alpha-cleavage leading to the loss of a benzyl radical and the formation of the tert-butyl cation (m/z 57), which is also a very stable carbocation. The molecular ion peak (m/z 164) may be observed, though it might be of low intensity in some cases.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 91 | [C₇H₇]⁺ | Loss of tert-butoxy (B1229062) radical, rearrangement to tropylium ion |

| 57 | [C₄H₉]⁺ | Loss of benzyloxy radical, formation of tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (tert-Butoxymethyl)benzene. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

The IR spectrum of (tert-Butoxymethyl)benzene will exhibit characteristic absorption bands. The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The ether linkage (C-O-C) is characterized by a strong C-O stretching band, usually found in the 1250-1050 cm⁻¹ range. The aliphatic C-H bonds of the tert-butyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether C-O | Stretching | 1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within (tert-Butoxymethyl)benzene. By measuring the absorption of light in the 200–400 nm range, this method provides insights into the molecule's conjugated system and the influence of its substituents on the electronic energy levels. libretexts.orglibretexts.org The absorption of UV radiation excites outer electrons from a ground state to a higher energy state. shu.ac.uk

For (tert-Butoxymethyl)benzene, the primary chromophore is the benzene (B151609) ring. The electronic transitions observed are principally π→π* transitions associated with the aromatic system. The presence of the (tert-butoxymethyl) group, an oxygen-containing alkyl substituent, influences the position and intensity of these absorption bands. As an electron-donating group, it is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. ijermt.org The oxygen atom's non-bonding electrons (n electrons) could also theoretically participate in n→π* transitions, though these are typically much weaker and may be obscured by the stronger π→π* bands. shu.ac.uk

The spectrum of (tert-Butoxymethyl)benzene is expected to show characteristic absorption bands similar to other alkyl-substituted benzenes. ijermt.org The primary π→π* absorption band for mono-substituted benzenes typically appears in the 250–270 nm region. ijermt.org

Table 1: Expected UV-Vis Absorption Data for (tert-Butoxymethyl)benzene

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π→π* (B-band) | ~255 - 270 | Low to Moderate | Exhibits fine structure characteristic of the benzene ring. |

| π→π* (E-band) | ~200 - 220 | High | A more intense absorption band at shorter wavelengths. |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation of (tert-Butoxymethyl)benzene from reaction mixtures and for the quantitative assessment of its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like (tert-Butoxymethyl)benzene, allowing for its separation from impurities and starting materials. yzimgs.com The purity of a sample can be determined by integrating the peak areas in the resulting chromatogram. For effective separation, a capillary column with a non-polar or mid-polarity stationary phase is typically employed. lcms.cznih.gov

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for structural elucidation. cmu.edu The mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern of an aromatic ether like (tert-Butoxymethyl)benzene is predictable. whitman.edu Key fragmentation pathways include benzylic cleavage and cleavage alpha to the ether oxygen. youtube.com The molecular ion peak may be weak. whitman.edumiamioh.edu Common fragments include the tropylium ion (m/z 91) from the loss of the -OCH2C(CH3)3 group, and the tert-butyl cation (m/z 57).

Table 2: Predicted Key Fragments in the Mass Spectrum of (tert-Butoxymethyl)benzene

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C11H16O]+• | Molecular Ion (M+) |

| 107 | [C7H7O]+ | Cleavage of the tert-butyl group |

| 91 | [C7H7]+ | Benzylic cleavage (Tropylium ion) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a relatively non-polar compound such as (tert-Butoxymethyl)benzene, reversed-phase HPLC (RP-HPLC) is the method of choice. pharmaguru.copharmaknowledgeforum.com This approach utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. pharmaknowledgeforum.comsielc.com

The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. sielc.com By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of (tert-Butoxymethyl)benzene can be precisely controlled to achieve separation from more polar or less polar impurities. sielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm).

Table 3: Exemplar HPLC Method Parameters for (tert-Butoxymethyl)benzene Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase), e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of (tert-Butoxymethyl)benzene. libretexts.orgchemistryhall.comlibretexts.org It is an essential tool in synthetic chemistry for determining reaction completion and for identifying appropriate conditions for larger-scale purification by column chromatography. chemistryhall.comitwreagents.com

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. libretexts.org These are typically spotted alongside the starting material(s) and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the product appears and intensifies. youtube.com For (tert-Butoxymethyl)benzene, which is less polar than its likely precursor, benzyl alcohol, the product spot will have a higher retention factor (Rf) value. Visualization is often achieved using a UV lamp, as the benzene ring is UV-active. libretexts.org

Table 4: Hypothetical TLC Data for Synthesis of (tert-Butoxymethyl)benzene

| Compound | Rf Value* | Visualization |

|---|---|---|

| Benzyl Alcohol (Starting Material) | 0.25 | UV active, stains with KMnO4 |

| (tert-Butoxymethyl)benzene (Product) | 0.70 | UV active |

| Reaction Mixture (Mid-reaction) | 0.25 and 0.70 | Two spots visible under UV light |

*Note: Rf values are illustrative and depend on the specific TLC plate and eluent system used (e.g., 9:1 Hexane:Ethyl Acetate).

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nih.gov For (tert-Butoxymethyl)benzene, XPS can provide detailed information about the carbon and oxygen environments.

When the sample is irradiated with X-rays, photoelectrons are emitted from the core atomic levels. The binding energy of these electrons is characteristic of the element and its chemical environment. The C 1s signal for (tert-Butoxymethyl)benzene would be deconvoluted into components representing carbon atoms in different bonding states: aromatic C-C and C-H, aliphatic C-C and C-H, and the C-O of the ether linkage. The O 1s signal would correspond to the single ether (C-O-C) environment. The binding energy for the C-O carbon is higher than that for the C-C/C-H carbons due to the electron-withdrawing effect of the oxygen atom.

Table 5: Anticipated XPS Binding Energies for (tert-Butoxymethyl)benzene

| Core Level | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic & Aliphatic) | ~284.8 (Reference) |

| C 1s | C-O (Ether) | ~286.5 |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzyl (B1604629) ethers, including (tert-Butoxymethyl)benzene, often relies on methods like the Williamson ether synthesis, which can generate significant salt waste and may require harsh conditions. nih.gov Modern research is intensely focused on developing greener, more atom-economical, and efficient alternatives.

A significant area of development is the use of earth-abundant metal catalysts. Iron, for instance, has emerged as an eco-friendly catalyst for the etherification of benzyl alcohols. nih.govacs.org Recent studies have demonstrated that iron(III) chloride can effectively catalyze the symmetrical etherification of benzyl alcohols, while iron(II) chloride, in conjunction with a pyridine (B92270) bis-thiazoline ligand, can achieve the non-symmetrical etherification with high selectivity. nih.govacs.org These reactions can be performed in green and recyclable solvents like propylene (B89431) carbonate, which minimizes the environmental impact. nih.govacs.org

Another promising strategy is the direct alkoxylation of benzylic C(sp³)–H bonds, which transforms a typically unreactive bond into a functional ether linkage. researchgate.net Silver-catalyzed methods have shown success in this area, utilizing an oxidant like potassium persulfate at room temperature. researchgate.net Furthermore, electrochemical approaches are being explored for the direct alkoxylation of benzylic C-H bonds, offering a sustainable pathway that avoids the need for external chemical oxidants or metal catalysts. researchgate.net

Solvent-free reaction conditions represent another frontier in sustainable synthesis. Research has shown that various alcohols and phenols can react efficiently with tert-butyl bromide in the presence of basic lead carbonate as a reusable catalyst to form tert-butyl ethers without any solvent. sci-hub.se This approach not only simplifies product purification but also significantly reduces solvent waste. sci-hub.se

| Synthesis Strategy | Catalyst / Reagent | Key Advantages |

| Iron-Catalyzed Dehydrative Etherification | FeCl₃·6H₂O or FeCl₂·4H₂O with ligand | Utilizes an earth-abundant, inexpensive metal; can be performed in green solvents. nih.govacs.org |

| Silver-Catalyzed C-H Alkoxylation | Silver catalyst with K₂S₂O₈ | Direct functionalization of C-H bonds; good functional group tolerance. researchgate.net |

| Electrochemical C-H Alkoxylation | No metal catalyst or external oxidant | Environmentally friendly; high atom economy. researchgate.net |

| Solvent-Free Etherification | Basic lead carbonate | Reduced waste; simplified purification; reusable catalyst. sci-hub.se |

| Neutral Benzylation | 2-Benzyloxypyridine and methyl triflate | Avoids harsh acidic or basic conditions, protecting sensitive functional groups. beilstein-journals.org |

Exploration of New Reactivity Modes and Catalytic Systems

(tert-Butoxymethyl)benzene is structurally a benzyl ether. The benzyl group is widely used as a protecting group for alcohols in multi-step organic synthesis due to its general stability and the various methods available for its removal (cleavage). organic-chemistry.org A major thrust of current research is the development of new catalytic systems that can cleave the benzyl ether bond with greater selectivity and under milder conditions, thereby expanding its utility in complex syntheses.

While palladium-catalyzed hydrogenolysis is a standard deprotection method, it is incompatible with other reducible functional groups like alkenes, alkynes, or azides. organic-chemistry.orgacs.org This limitation has spurred the exploration of alternative catalytic systems. Visible-light-mediated photoredox catalysis has emerged as a powerful and green alternative for oxidative benzyl ether cleavage. acs.orgresearchgate.net Using an organic photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), benzyl ethers can be cleaved in the presence of functional groups that are sensitive to hydrogenation. acs.org The use of continuous-flow reactor systems can further enhance this method by providing precise control over reaction time and irradiation, reducing reaction times from hours to minutes. acs.org

Biocatalysis offers another avenue for mild and highly selective ether cleavage. A chemoenzymatic cascade, for instance, can cleave specialized aryl ether protecting groups under neutral conditions. acs.org One such system uses an esterase followed by a vanillyl alcohol oxidase to achieve oxidative cleavage of a para-acyloxy benzyl ether, demonstrating the potential for enzymatic systems to be engineered for specific deprotection tasks. acs.org

Beyond cleavage reactions, research into the reactivity of the aromatic ring is also evolving. The bulky tert-butyl group influences the regioselectivity of electrophilic aromatic substitution. Furthermore, the complexation of the benzene (B151609) ring to a metal center, such as in tricarbonyl[η⁶-(tert-butylsulfonyl)benzene]chromium(0), can completely alter its reactivity, directing nucleophilic attack to the aromatic ring instead of the typical electrophilic substitution. rsc.org Exploring such organometallic derivatives of (tert-Butoxymethyl)benzene could unlock entirely new reaction pathways.

| Cleavage Method | Catalyst / System | Conditions | Selectivity / Advantages |

| Catalytic Hydrogenolysis | Palladium on carbon (Pd/C) | H₂ gas | Standard method, but not compatible with reducible functional groups. organic-chemistry.org |

| Visible-Light Photocatalysis | DDQ (catalytic) | Visible light (e.g., 440 nm or 525 nm) | High functional group tolerance (compatible with azides, alkenes); mild conditions. acs.org |

| Biocatalytic Cleavage | Esterase and Vanillyl Alcohol Oxidase | Aqueous buffer, mild temperature | Extremely high selectivity; environmentally benign. acs.org |

| Oxidative Deprotection | Nitroxyl radical / Phenyl iodonium (B1229267) bis(trifluoroacetate) | Ambient temperature | Broad substrate scope; compatible with hydrogenation-sensitive groups. organic-chemistry.org |

Computational Chemistry Approaches for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like (tert-Butoxymethyl)benzene. Techniques such as Density Functional Theory (DFT) are increasingly used to elucidate complex reaction mechanisms, predict product distributions, and design more efficient catalysts.

For related alkoxybenzenes, computational models have been successfully employed to study electrophilic substitution reactions like bromination. These studies provide insight into how the steric bulk and electronic properties of the tert-butoxy (B1229062) group influence reaction rates and regioselectivity, showing that while the group is electron-donating, its size can sterically hinder reaction at the ortho positions. Computational parameters such as Hirshfeld charges have proven useful in predicting this reactivity. Such approaches can be directly applied to (tert-Butoxymethyl)benzene to predict its behavior in various synthetic transformations.